(S)-3-Amino-3-(3,5-dibromopyridin-4-yl)propanenitrile
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Overview
Description
(S)-3-Amino-3-(3,5-dibromopyridin-4-yl)propanenitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a nitrile group, and two bromine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-dibromopyridin-4-yl)propanenitrile typically involves multi-step organic synthesis. One common approach is the bromination of a pyridine derivative followed by the introduction of the amino and nitrile groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure efficient production. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,5-dibromopyridin-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The bromine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3,5-dibromopyridin-4-yl)propanenitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,5-dibromopyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,5-dichloropyridin-4-yl)propanenitrile: Similar structure but with chlorine atoms instead of bromine.
3-Amino-3-(3,5-difluoropyridin-4-yl)propanenitrile: Similar structure but with fluorine atoms instead of bromine.
3-Amino-3-(3,5-dimethylpyridin-4-yl)propanenitrile: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (S)-3-Amino-3-(3,5-dibromopyridin-4-yl)propanenitrile imparts unique chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. This makes it distinct from its analogs with different substituents, allowing for unique applications and interactions in various fields of research.
Properties
Molecular Formula |
C8H7Br2N3 |
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Molecular Weight |
304.97 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dibromopyridin-4-yl)propanenitrile |
InChI |
InChI=1S/C8H7Br2N3/c9-5-3-13-4-6(10)8(5)7(12)1-2-11/h3-4,7H,1,12H2/t7-/m0/s1 |
InChI Key |
DAKOLDKLNYXSTH-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C(=C(C=N1)Br)[C@H](CC#N)N)Br |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(CC#N)N)Br |
Origin of Product |
United States |
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